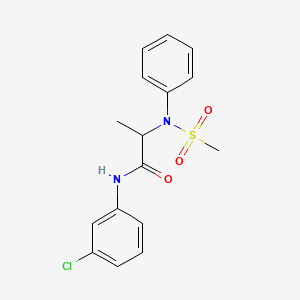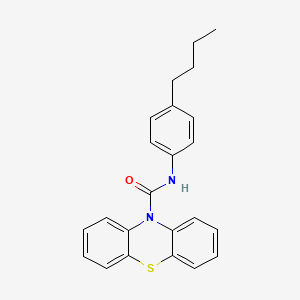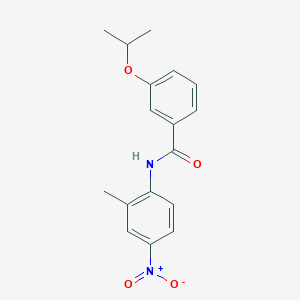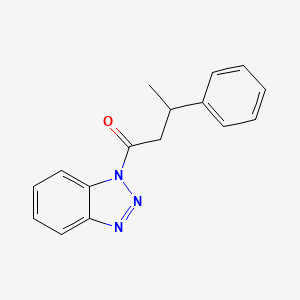
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide, also known as TBPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide exerts its effects through the inhibition of various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and neurodegeneration. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells. Additionally, this compound inhibits the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in angiogenesis, which is essential for tumor growth and metastasis. In the brain, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, neuroprotection, and improvement of cognitive function. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide in lab experiments is its high potency and specificity in inhibiting HDACs and VEGF. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide. One direction is the development of new derivatives of this compound with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential applications of this compound in other research fields, such as epigenetics and immunology. Furthermore, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated, and the potential use of this compound in the treatment of neurodegenerative diseases should be explored.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide has been studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(20-11-8-6-5-7-9-11)12(19)16-14-18-17-13(21-14)15(2,3)4/h5-10H,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPEKYCHKGHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C(C)(C)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980243.png)

![2,2,4,6,7-pentamethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B3980252.png)
![ethyl 4-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3980260.png)
![N-(3-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980261.png)
![3-[(4-methylphenoxy)methyl]-1-[(5-propylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B3980269.png)

![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)


![2-(4-bromophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3980311.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3980324.png)
![6-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980325.png)
![3-{2-[3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3980333.png)